7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC15385085
Molecular Formula: C24H23F3N4O2
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23F3N4O2 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | 7-(furan-2-yl)-4-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C24H23F3N4O2/c1-15-22-19(12-16(13-20(22)32)21-6-3-11-33-21)29-23(28-15)31-9-7-30(8-10-31)18-5-2-4-17(14-18)24(25,26)27/h2-6,11,14,16H,7-10,12-13H2,1H3 |
| Standard InChI Key | PZBXGZIZRGIDCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)CC(CC2=O)C5=CC=CO5 |
Introduction
IUPAC Name
The IUPAC name for the compound is 7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one.
Molecular Formula
The molecular formula is C21H20F3N3O2, indicating the presence of:
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21 carbon atoms
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20 hydrogen atoms
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3 fluorine atoms
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3 nitrogen atoms
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2 oxygen atoms
Molecular Weight
The compound has a molecular weight of approximately 403.4 g/mol.
Structural Features
This molecule consists of:
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A quinazoline core with a dihydroquinazolinone moiety.
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A furan ring attached at position 7.
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A methyl group at position 4.
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A piperazine ring substituted with a trifluoromethylphenyl group at position 2.
Synthesis Pathways
The synthesis of such heterocyclic compounds typically involves multi-step reactions:
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Starting with quinazoline derivatives.
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Introducing the furan group through electrophilic substitution.
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Coupling the piperazine moiety with a trifluoromethyl-substituted phenyl group using standard coupling agents like HATU or EDCI.
Potential Pharmacological Uses
Heterocyclic compounds containing quinazoline and piperazine scaffolds are often studied for their biological activities:
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Anticancer Activity: Quinazoline derivatives have shown potential as kinase inhibitors.
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Antimicrobial Properties: The furan ring and piperazine moiety are known to enhance antimicrobial activity.
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CNS Activity: Piperazine derivatives are commonly used in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier.
Analytical Data
Analytical techniques used to characterize such compounds include:
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NMR Spectroscopy: For structural elucidation of functional groups.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To identify characteristic bonds like C=O (amide) and C-F (trifluoromethyl).
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X-Ray Crystallography: For detailed structural analysis when crystalline samples are available.
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